![molecular formula C18H22N6O3 B120157 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione CAS No. 148122-89-8](/img/structure/B120157.png)
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione, also known as DBM or NSC 686288, is a synthetic compound that belongs to the class of xanthine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of protein kinase A, which is involved in the regulation of cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the promotion of tumor invasion and metastasis.
Effets Biochimiques Et Physiologiques
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels to supply tumors), and the modulation of immune system function. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its well-established synthesis method and its availability for purchase from various chemical suppliers. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is also relatively stable and can be stored for long periods of time. However, one limitation of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells at high concentrations.
Orientations Futures
There are several potential future directions for the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione as a chemotherapeutic agent, either alone or in combination with other drugs. Another area of interest is the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in combination with other natural compounds or dietary supplements, as there is evidence to suggest that 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione may enhance the anti-cancer effects of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione and to identify potential targets for its use in cancer therapy.
Méthodes De Synthèse
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzoyl chloride with 3,7-dimethylxanthine in the presence of a base. The resulting product is then treated with a reducing agent to yield 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. This synthesis method has been well-established and has been used in various studies involving 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione.
Applications De Recherche Scientifique
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in cancer research. It has been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied for its potential applications in other areas of scientific research, including neuroprotection, anti-inflammatory effects, and cardiovascular disease.
Propriétés
Numéro CAS |
148122-89-8 |
|---|---|
Nom du produit |
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
Formule moléculaire |
C18H22N6O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-20(2)12-9-7-11(8-10-12)15(25)24-13-14(19-17(24)21(3)4)22(5)18(27)23(6)16(13)26/h7-10H,1-6H3 |
Clé InChI |
CQBIKXWVYVDPLX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
Synonymes |
1H-Purine-2,6-dione, 8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-3,7-dihydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



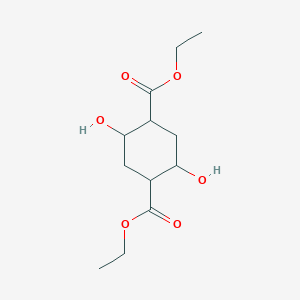
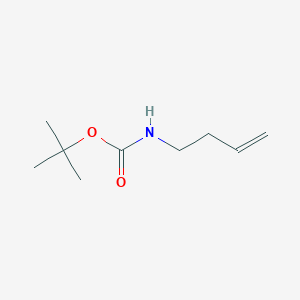
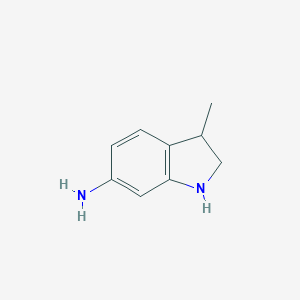
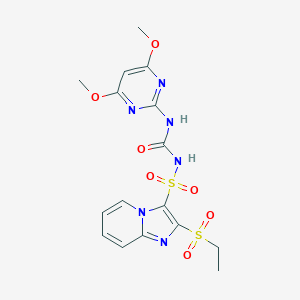
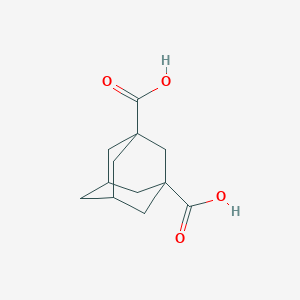
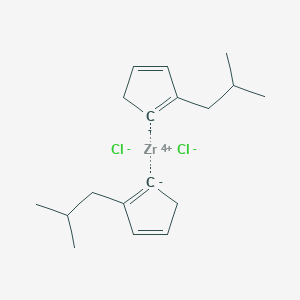
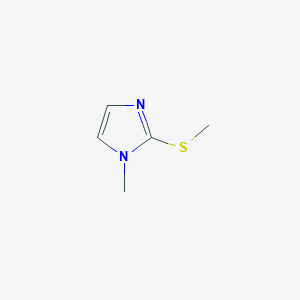
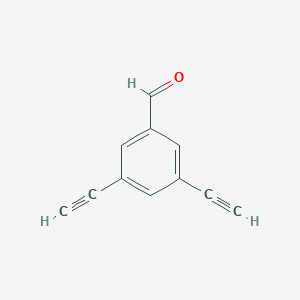
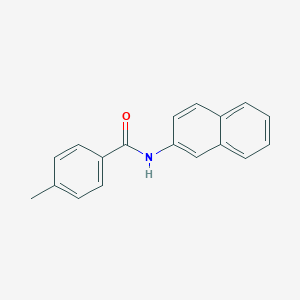
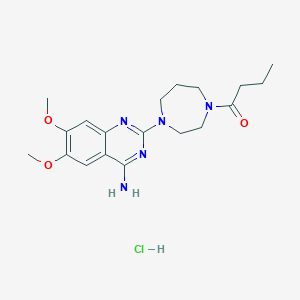
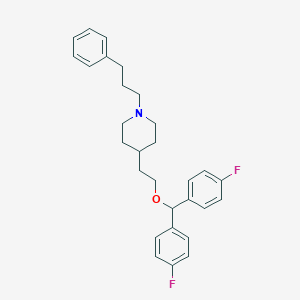
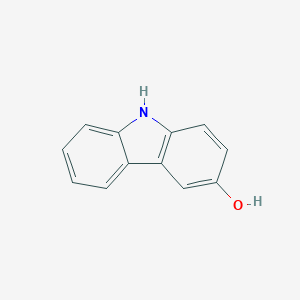
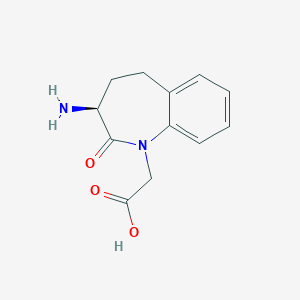
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)